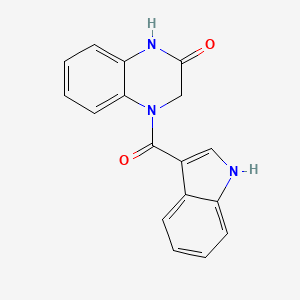

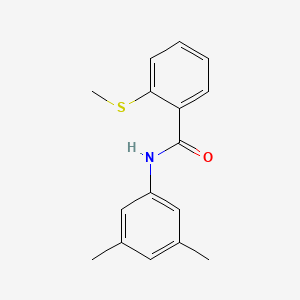

![molecular formula C12H15N3O B2657227 2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine CAS No. 2097861-87-3](/img/structure/B2657227.png)

2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine” is a heterocyclic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. Attached to this ring is an imidazole ring, which is a five-membered ring with three carbon atoms and two nonadjacent nitrogen atoms. The compound also has a cyclopentyl group attached via an ether linkage .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the formation of the pyridine and imidazole rings through condensation or cyclization reactions . The cyclopentyl group could be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the pyridine and imidazole rings, which contributes to its stability. The ether linkage provides some polarity to the molecule, and the cyclopentyl group is a nonpolar hydrocarbon chain .Chemical Reactions Analysis

The compound could potentially undergo reactions typical of pyridines, imidazoles, ethers, and cycloalkanes. For instance, the pyridine ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the polar ether group and the nonpolar cyclopentyl group could give it both polar and nonpolar characteristics .Scientific Research Applications

Cardiovascular Applications

Certain derivatives of this compound have shown vasodilating activity, potentially impacting blood flow and cardiovascular health. Investigations into its effects on K+ movement across cell membranes have also been conducted .

Other Bioactivities

Beyond the mentioned fields, 2-(cyclopentyloxy)-3-methyl-3H-imidazo[4,5-b]pyridine may have additional bioactivities. These could include effects on neurotransmission, enzyme inhibition, or metabolic pathways.

For more in-depth details, you can refer to the literature on fused pyridine derivatives and their bioactivities . Additionally, synthetic approaches for imidazo[4,5-b]pyridine derivatives are also worth exploring .

Future Directions

properties

IUPAC Name |

2-cyclopentyloxy-3-methylimidazo[4,5-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-15-11-10(7-4-8-13-11)14-12(15)16-9-5-2-3-6-9/h4,7-9H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJXDHGIAJVBAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC=N2)N=C1OC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

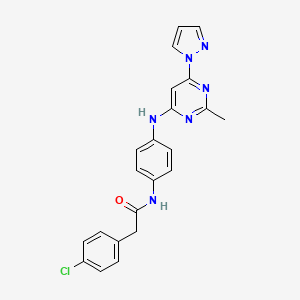

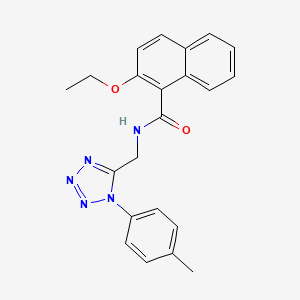

![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2657150.png)

![3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2657156.png)

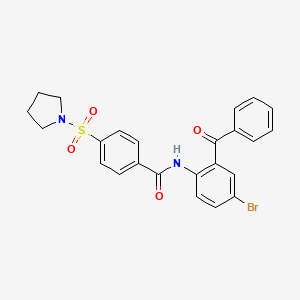

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2657157.png)

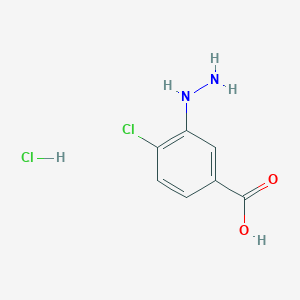

![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid](/img/structure/B2657160.png)

![N-isobutyl-5-(2-methoxyethyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2657161.png)

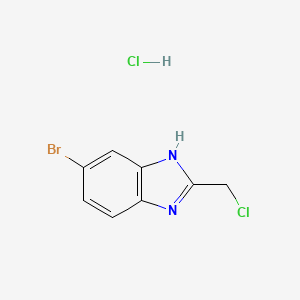

![4-bromo-1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2657163.png)

![Ethyl 2-(benzylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2657167.png)